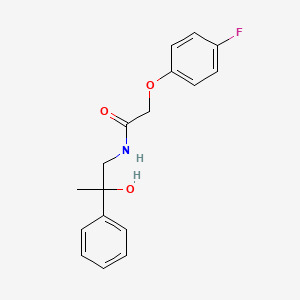
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a hydroxy-phenylpropyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide typically involves a multi-step process:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as fluorine gas or hydrogen fluoride.
Etherification: 4-fluorophenol is then reacted with an appropriate alkyl halide to form 4-fluorophenoxyalkane.
Amidation: The 4-fluorophenoxyalkane is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenoxy)-N-(2-oxo-2-phenylpropyl)acetamide.
Reduction: Formation of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylpropyl groups play a crucial role in binding to the active site of the target, while the fluorophenoxy group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
- 2-(4-bromophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
- 2-(4-methylphenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(21,13-5-3-2-4-6-13)12-19-16(20)11-22-15-9-7-14(18)8-10-15/h2-10,21H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYIUBQCAJIHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

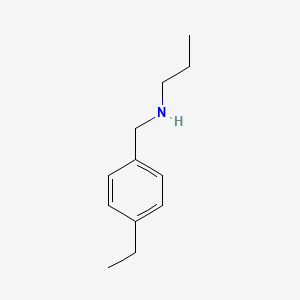
![N-[4-methoxy-3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2424072.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)
![2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2424077.png)
![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)
![N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)
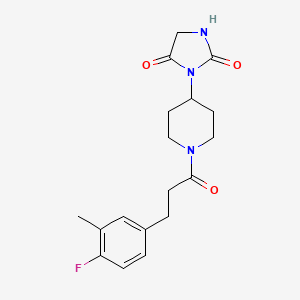
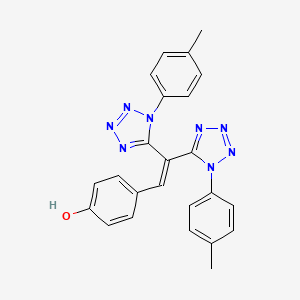
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)
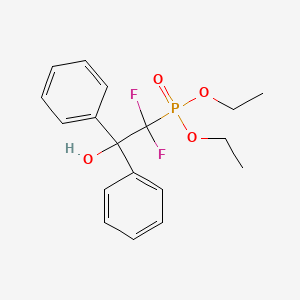

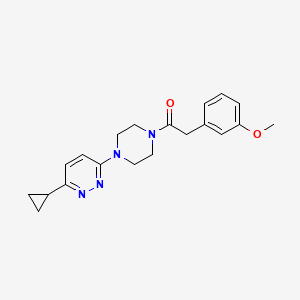
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)
